1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound classified as a urea derivative This compound is notable for its unique structure, which combines a pyrrolidine ring and a thiophene moiety with a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. A common synthetic route includes the initial formation of the 2-(pyrrolidin-1-yl)ethanone intermediate, followed by its reaction with a substituted benzyl isocyanate to form the urea derivative. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
For example:
Step 1: Synthesis of 2-(pyrrolidin-1-yl)ethanone from pyrrolidine and acetyl chloride.
Step 2: Formation of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl isocyanate from the intermediate.
Step 3: Coupling of the isocyanate with thiophen-2-ylmethanol under anhydrous conditions to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through the use of continuous flow reactors and more efficient catalytic processes. The exact methods would depend on the desired scale, cost efficiency, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones when oxidized by agents like m-chloroperbenzoic acid.
Reduction: Can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, H2O2.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acylating agents.
Major Products
Depending on the reaction conditions, major products might include sulfoxides, sulfones, primary and secondary amines, and various substituted thiophenes.
Scientific Research Applications
Chemistry: Used as an intermediate for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies or enzyme inhibition assays.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of novel materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary widely depending on its application. Generally, its structure allows it to interact with various molecular targets, including enzymes, receptors, and cellular pathways. For example, it might inhibit an enzyme by mimicking the natural substrate, thereby blocking the active site.
Comparison with Similar Compounds
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea can be compared to other urea derivatives such as:
1-(4-(2-Oxo-2-(morpholin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea: Similar but with a morpholine ring.
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea: Differing by a piperidine ring.
What sets this compound apart is its unique combination of the pyrrolidine and thiophene moieties, which may impart distinct physical and chemical properties, leading to specific biological activities not observed in its counterparts.
This article should provide a comprehensive overview
Biological Activity
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has attracted attention due to its potential biological activities. Its unique structure incorporates a pyrrolidine ring, a phenyl group, and a urea moiety, which contribute to its diverse applications in medicinal chemistry and biological research.
Chemical Structure
The compound's molecular formula is C16H18N2O2S, and it features the following components:
- Pyrrolidine ring : Contributes to the compound's pharmacological properties.
- Phenyl group : Enhances lipophilicity and biological activity.
- Urea moiety : Often involved in hydrogen bonding, affecting interactions with biological targets.
Synthesis
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine derivative followed by the introduction of the phenyl and thiophenyl groups. Common reagents include organic solvents and catalysts under optimized temperature and pressure conditions to maximize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, resulting in significant physiological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus ranged from 20–40 µM, indicating moderate antibacterial activity compared to standard antibiotics such as ceftriaxone, which has lower MIC values .
Anticancer Potential
Research indicates potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes, including those involved in metabolic pathways. This inhibition can lead to altered drug metabolism or enhanced therapeutic efficacy when used in combination with other agents.
Case Studies
- Antibacterial Activity : A study assessed the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Compounds demonstrated significant inhibition against E. coli and MRSA , suggesting a broad-spectrum potential .
- Anticancer Activity : A series of derivatives were tested for cytotoxicity against various cancer cell lines, revealing that certain modifications in chemical structure could enhance selectivity and potency against specific tumors .
Comparative Analysis
A comparative analysis of this compound with similar compounds highlights differences in biological activity based on structural variations:
Compound Name | Structure Variations | Biological Activity |
---|---|---|
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(m-tolyl)urea | m-Tolyl substitution | Moderate antibacterial |
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(p-tolyl)urea | p-Tolyl substitution | Enhanced anticancer |
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(phenyl)urea | No tolyl group | Lower activity overall |
Properties
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(21-9-1-2-10-21)12-14-5-7-15(8-6-14)20-18(23)19-13-16-4-3-11-24-16/h3-8,11H,1-2,9-10,12-13H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSVTXZBDPTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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